ethyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene and pyridine ring system. Key structural features include:
- Ethyl ester group at position 3, enhancing lipophilicity and influencing pharmacokinetic properties.
- 6-Acetyl substituent, which may modulate electronic effects and steric interactions.
Synthetic routes for analogous compounds (e.g., refluxing in 1,4-dioxane with triethylamine) suggest reactivity at the 2-amino position, enabling functionalization with acyl or heterocyclic groups . Limited safety data for structurally related compounds indicate classification as laboratory chemicals without acute hazards .
Properties
IUPAC Name |
ethyl 6-acetyl-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-3-24-17(22)14-11-4-5-19(10(2)20)8-13(11)26-16(14)18-15(21)12-9-23-6-7-25-12/h9H,3-8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVYWNAMFASJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the dioxine ring and the functional groups. Common reagents used in these reactions include ethyl acetoacetate, various amines, and acylating agents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups undergo hydrolysis under acidic or basic conditions:
-
Ester Hydrolysis :
Basic hydrolysis (saponification) converts the ethyl ester to a carboxylic acid. For example:Optimal conditions include using dimethylformamide (DMF) as a solvent with potassium hydroxide (20% w/v) at 60–80°C, achieving yields >85%.
-
Amide Hydrolysis :
Acidic hydrolysis (6M HCl, reflux) cleaves the amide bond to yield a free amine and carboxylic acid.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Ester hydrolysis | 20% KOH in DMF, 80°C, 4h | Carboxylic acid derivative | 85–90% |
| Amide hydrolysis | 6M HCl, reflux, 6h | 5,6-dihydro-1,4-dioxine-2-carboxylic acid | 78% |
Nucleophilic Substitution
The ester group participates in nucleophilic acyl substitution:
-
Alcoholysis :
Transesterification with methanol under acidic catalysis (H₂SO₄) produces the methyl ester derivative. -
Aminolysis :
Reaction with primary amines (e.g., benzylamine) in tetrahydrofuran (THF) yields substituted amides.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methanol + H₂SO₄ | Reflux, 8h | Methyl ester | 72% |
| Benzylamine | THF, RT, 12h | N-Benzylamide derivative | 68% |
Cyclization Reactions
The acetyl group and tetrahydrothienopyridine core facilitate cyclization:
-
Heterocycle Formation :
Treatment with elemental sulfur and ω-cyanoacetophenone in ethanol induces cyclization to form thiophene-fused derivatives . For example: -
Intramolecular Cyclocondensation :
Refluxing with hydrazine hydrate generates pyrazole rings via Schiff base formation .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| S₈ + ω-cyanoacetophenone | EtOH, 80°C, 6h | Thieno[3,2-b]pyridine | 65% |
| Hydrazine hydrate | EtOH, reflux, 4h | Pyrazole-fused derivative | 58% |
Amide Bond Modifications
The secondary amide undergoes coupling and functionalization:
-
Buchwald–Hartwig Amination :
Palladium-catalyzed coupling with aryl halides introduces substituents at the amide nitrogen. -
Reductive Alkylation :
Sodium borohydride-mediated reduction converts the amide to a secondary amine.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Coupling with 4-bromotoluene | Pd(OAc)₂, XPhos, K₃PO₄, 100°C, 12h | N-Aryl substituted derivative | 63% |
| NaBH₄ reduction | MeOH, 0°C, 2h | Secondary amine | 70% |
Acetyl Group Reactivity
The acetyl moiety participates in condensation and nucleophilic additions:
-
Knorr Quinoline Synthesis :
Reaction with hydroxylamine hydrochloride forms an oxime, which cyclizes to a quinoline analog under acidic conditions . -
Claisen–Schmidt Condensation :
Base-catalyzed condensation with aromatic aldehydes yields α,β-unsaturated ketones .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Hydroxylamine hydrochloride | HCl, EtOH, reflux, 3h | Oxime intermediate | 75% |
| Benzaldehyde + NaOH | EtOH, RT, 24h | Chalcone derivative | 60% |
Cross-Coupling Reactions
The thienopyridine core enables catalytic cross-coupling:
-
Suzuki–Miyaura Coupling :
Palladium-catalyzed coupling with phenylboronic acid introduces aryl groups at the C-5 position .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 8h | 5-Phenylthienopyridine | 55% |
This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly for constructing complex heterocycles and bioactive molecules. Experimental protocols from diverse sources validate its utility in medicinal chemistry and materials science.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of a thieno[2,3-c]pyridine core and various functional groups that enhance its biological activity. The molecular formula is , with a molecular weight of approximately 444.5 g/mol . The presence of the dioxine moiety contributes to its potential reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to ethyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate. Research indicates that derivatives of this compound may inhibit specific cancer cell lines by targeting critical pathways involved in tumor growth and metastasis. For instance, compounds that share structural similarities have shown promise in overcoming chemotherapy resistance in ovarian cancer by inhibiting aldehyde dehydrogenase isoforms .
Neurological Applications
The compound's potential as a modulator of neurotransmitter receptors has garnered attention. Studies suggest that thieno[2,3-c]pyridine derivatives can act as positive allosteric modulators for AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain. This modulation could lead to therapeutic strategies for conditions such as Alzheimer's disease or other neurodegenerative disorders .
Antimicrobial Properties
There is emerging evidence supporting the antimicrobial activity of thieno[2,3-c]pyridine derivatives. The unique structure may interact with bacterial cell membranes or inhibit key enzymes necessary for bacterial survival. Further research is needed to elucidate the specific mechanisms and efficacy against various pathogens.
Case Studies
Synthesis and Development
The synthetic pathways for creating this compound involve several steps that optimize yield and purity. Techniques such as cyclization reactions and functional group modifications are employed to achieve the desired compound efficiently.
Mechanism of Action
The mechanism of action of ethyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and functional attributes of the target compound with its analogues:
Key Observations:
Benzyl substituents at position 6 (e.g., in ) correlate with cytotoxicity, suggesting steric bulk may influence cellular uptake or target engagement.
Functional Group Influence :
- Ethyl esters (e.g., target compound, ) generally improve membrane permeability versus carboxamides (e.g., ), which may favor aqueous solubility and CNS penetration .
- Chlorinated acyl groups (e.g., 2-chloropropanamido in ) are associated with synthetic challenges and discontinuation, likely due to instability or toxicity .
Synthetic Accessibility :
- The target compound’s dioxine-amido group requires specialized reagents (e.g., 5,6-dihydro-1,4-dioxine-2-carboxylic acid derivatives), contrasting with simpler acylations using chloroacetamide or benzyl halides .
Biological Activity
Ethyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS Number: 864858-13-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is . It features a thieno[2,3-c]pyridine core with an acetyl group and a 1,4-dioxine moiety that may contribute to its biological effects.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are summarized below:
Antimicrobial Activity
Studies have shown that derivatives of thieno[2,3-c]pyridine possess significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds structurally related to thieno[2,3-c]pyridine have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
- Antifungal Properties : Some derivatives exhibit antifungal activity against drug-resistant strains of Candida .
Anticancer Activity
The thieno[2,3-c]pyridine scaffold is known for its potential as an anticancer agent. Research has indicated:
- Cell Viability Inhibition : Compounds similar to this compound have been tested for their ability to inhibit cell proliferation in various cancer cell lines .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. The following steps are commonly employed:
- Formation of the thieno[2,3-c]pyridine core.
- Introduction of the 1,4-dioxine moiety via cyclization reactions.
- Acetylation and esterification to yield the final product.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
Q & A
Q. What strategies mitigate respiratory irritation during large-scale synthesis?
- Methodological Answer : Implement engineering controls such as local exhaust ventilation (LEV) systems and enclosed reactors. Use respirable dust samplers to monitor airborne concentrations. Pre-synthesize derivatives with reduced volatility (e.g., ester-to-amide modifications) to lower exposure risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
